Bisgabalactam

Description

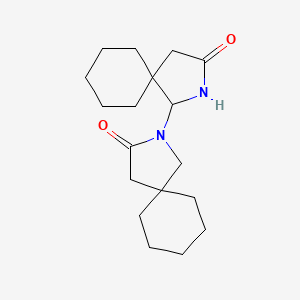

Structure

3D Structure

Properties

Molecular Formula |

C18H28N2O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(3-oxo-2-azaspiro[4.5]decan-1-yl)-2-azaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C18H28N2O2/c21-14-11-18(9-5-2-6-10-18)16(19-14)20-13-17(12-15(20)22)7-3-1-4-8-17/h16H,1-13H2,(H,19,21) |

InChI Key |

YOWCRHOUAVEZFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)CC(=O)N(C2)C3C4(CCCCC4)CC(=O)N3 |

Origin of Product |

United States |

Nomenclature and Fundamental Structural Aspects of Bisgabalactam

Systematic IUPAC Nomenclature: 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione

The systematic name for Bisgabalactam, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione. This nomenclature precisely describes the intricate bispirocyclic nature of the molecule. The "bispiro" designation indicates the presence of two spiro-fused ring systems, where two rings are connected through a single common atom. In this case, the connection is between the '1' and '2'' positions of the two heterocyclic rings. The "[4.5]" notation specifies the number of atoms in each ring of the spiro systems, excluding the spiro atom itself. "2,2'-Diaza" signifies the presence of two nitrogen atoms, one in each of the heterocyclic rings at the 2 and 2' positions. Finally, "-3,3'-dione" indicates the presence of two ketone functional groups at the 3 and 3' positions of the respective rings.

Molecular Formula: C18H28N2O2

The molecular formula for this compound is C18H28N2O2. This formula indicates that each molecule of this compound is composed of 18 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Molecular Weight

The molecular weight of this compound is approximately 304.43 g/mol . This value is calculated based on the atomic weights of its constituent atoms.

| Property | Value |

| IUPAC Name | 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione |

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.43 g/mol |

Stereochemical Considerations and Chiral Features of this compound

The molecular structure of this compound possesses distinct stereochemical features, primarily arising from its bispirocyclic nature. The spiro centers, which are the carbon atoms shared by the cyclohexane (B81311) and lactam rings, are potential chiral centers.

Due to the presence of multiple chiral elements, this compound can exist as several stereoisomers. The precise number of possible stereoisomers would depend on the symmetry of the molecule. The biological and chemical properties of these stereoisomers could differ significantly.

Conformational Analysis of the this compound Molecular Scaffold

The conformational flexibility of this compound is largely determined by the cyclohexane and lactam rings that constitute its scaffold.

Cyclohexane Ring Conformation: The cyclohexane rings are expected to adopt a stable chair conformation to minimize steric strain and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The specific preference for axial or equatorial orientation of the lactam ring substituent would depend on the steric bulk and electronic interactions with other parts of the molecule. Interconversion between different chair conformations (ring flipping) is possible, but the energy barrier for this process would be influenced by the bulky bispiro-lactam system.

Lactam Ring Conformation: The five-membered lactam rings (pyrrolidin-2-one rings) are not planar and will adopt puckered conformations to relieve ring strain. The most common conformations for five-membered rings are the envelope and twist (or half-chair) conformations. The exact conformation adopted by the lactam rings in this compound would be influenced by the substitution pattern and the steric constraints imposed by the spiro fusion.

Bonding Characteristics and Electronic Structure of this compound

The bonding in this compound is characterized by a combination of covalent bonds typical of organic molecules, with the amide functionality of the lactam rings being of particular interest.

Amide Bond Resonance: The lactam rings contain an amide functional group, which exhibits resonance. The lone pair of electrons on the nitrogen atom can be delocalized onto the adjacent carbonyl group. This resonance has several important consequences:

The C-N bond has partial double bond character, making it shorter and more rigid than a typical C-N single bond. This rigidity restricts rotation around the C-N bond and contributes to the planarity of the amide group.

The carbonyl oxygen atom has an increased electron density, making it a good hydrogen bond acceptor.

The nitrogen atom has a decreased basicity compared to amines due to the delocalization of its lone pair.

Bond Lengths and Angles: The bond lengths and angles within the cyclohexane rings are expected to be close to the standard values for sp3 hybridized carbon atoms. However, the spiro fusion and the presence of the bulky lactam substituents may cause some distortions from ideal geometries. The bond angles within the five-membered lactam rings will deviate from the ideal 109.5° due to ring strain.

Electronic Distribution: The presence of electronegative oxygen and nitrogen atoms leads to a polar molecule. The carbonyl groups are electron-withdrawing, creating partial positive charges on the carbonyl carbons and partial negative charges on the oxygen atoms. The amide nitrogen atoms also influence the electronic distribution. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions. Quantum chemical calculations could provide a detailed map of the electron density and electrostatic potential of the this compound molecule.

Synthetic Methodologies for Bisgabalactam and Analogues

Retrosynthetic Disconnection Approaches for the Bisgabalactam Core

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. acs.orgresearchgate.net For this compound (C18H28N2O2), the most logical retrosynthetic disconnection involves cleaving the bond that links the two spiro-lactam units. synzeal.comchemicea.como2hdiscovery.co Given its chemical name, 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione, the structure is a dimer of Gabalactam (2-azaspiro[4.5]decan-3-one).

The key disconnection is the N-N' bond between the two lactam rings. This leads back to two molecules of a Gabalactam-derived synthon. This suggests that the forward synthesis would involve the dimerization of Gabalactam or a derivative thereof.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | N-N' bond | 2 x Gabalactam radical or anion/cation pair | Gabalactam |

This primary disconnection simplifies the complex bis-spirocyclic structure to its monomeric precursor, Gabalactam, which is a known and synthetically accessible compound.

Direct Synthesis Routes of this compound

Direct synthesis would logically proceed from the dimerization of its precursor, Gabalactam.

The principal precursor for the synthesis of this compound is Gabalactam (2-azaspiro[4.5]decan-3-one). The synthesis of Gabalactam itself is well-documented in patent literature, often as a crucial intermediate in the manufacturing of Gabapentin (B195806).

A common route to Gabalactam involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This process typically uses an alkaline solution of sodium hypobromite. The reaction proceeds by converting the amide to an intermediate isocyanate, which then cyclizes to form the Gabalactam ring.

Another reported pathway to Gabalactam starts from cyclohexanone (B45756), proceeding through multiple steps including the formation of diethyl 1-cyanocyclohexyl malonate, followed by hydrolysis and catalytic hydrogenation which results in a decarboxylative lactamization.

Specific, optimized conditions for the dimerization of Gabalactam to form this compound are not detailed in peer-reviewed literature. However, based on general principles of lactam chemistry, several hypothetical conditions could be explored to favor this transformation. The formation of N-N bonds can often be achieved through oxidative coupling reactions.

Potential conditions for investigation might include:

Thermal Stress: Heating Gabalactam, possibly in the presence of a mild oxidant, could potentially induce dimerization. The stability of Gabalactam is noted to be good under normal conditions, but elevated temperatures could provide the activation energy needed for dimerization. cleanchemlab.com

Catalytic Systems: Transition metal catalysts known to promote N-N bond formation could be screened. For instance, copper or palladium-based catalysts are sometimes employed in coupling reactions involving nitrogen nucleophiles.

Electrochemical Synthesis: Anodic oxidation of Gabalactam could generate a nitrogen-centered radical or cation, which could then couple with another molecule of Gabalactam.

Since this compound is a known impurity, its formation may occur as an undesired side reaction during the synthesis or storage of Gabapentin or Gabalactam, likely under conditions that are not fully optimized for the primary product's stability.

A plausible, though hypothetical, mechanism for the formation of this compound from Gabalactam likely involves an oxidative N-N coupling. The reaction could proceed through the following steps:

Deprotonation or Radical Formation: The nitrogen atom of the lactam is the most likely site of reaction. In the presence of a suitable base and an oxidizing agent, the N-H bond could be cleaved to form a lactam anion or a nitrogen-centered radical.

Coupling/Dimerization: Two of these reactive intermediates could then couple to form the N-N bond, resulting in the this compound structure.

Alternatively, under certain conditions, one Gabalactam molecule could act as a nucleophile and another as an electrophile after activation. However, given the structure of the final product, an oxidative coupling seems a more direct pathway.

Multi-Component Reaction Strategies for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. While MCRs are powerful tools for generating molecular diversity and have been used to create a wide variety of lactam-containing structures, there are no specific multi-component reaction strategies reported in the scientific literature for the direct synthesis of this compound or its close derivatives. The application of MCRs to this specific bis-spirocyclic system remains an area for future research.

Advanced Purification and Isolation Techniques for this compound Synthesis

As this compound is primarily known as an impurity in Gabapentin synthesis, its isolation would typically be achieved using chromatographic techniques. These methods are standard for separating closely related compounds from a main active pharmaceutical ingredient (API).

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating impurities from complex mixtures with high purity. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be separated from Gabapentin, Gabalactam, and other synthesis-related impurities.

Column Chromatography: For larger scale purification, traditional column chromatography using silica (B1680970) gel or other suitable adsorbents could be employed. A gradient elution system would likely be necessary to achieve good separation. Current time information in Bangalore, IN.

The successful isolation of this compound is crucial for its use as a reference standard in analytical methods to control the quality of Gabapentin drug products.

Assessment of Reaction Yields and Scalability for Industrial Synthesis

The efficient synthesis of this compound, a dimeric impurity of Gabapentin, is a crucial aspect of controlling the purity of the final active pharmaceutical ingredient (API). While specific industrial synthetic methodologies for this compound are not extensively published in peer-reviewed literature, an assessment of its formation can be extrapolated from the synthesis of its precursor, Gabalactam, and analogous dimeric structures. The reaction yields and scalability of potential synthetic routes are critical factors in minimizing its presence in industrial-scale Gabapentin production.

This compound, chemically identified as 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione, is understood to form from the dimerization of Gabalactam (2-azaspiro[4.5]decan-3-one). Therefore, the control of this compound formation is intrinsically linked to the manufacturing process of Gabalactam itself.

Synthetic Precursor: Gabalactam

The industrial preparation of Gabalactam has been optimized to achieve high yields and purity, which indirectly influences the potential for this compound formation. One improved process for preparing Gabalactam involves the Hofmann rearrangement of the monoamide of cyclohexane-1,1-diacetic acid. This method has been reported to produce Gabalactam in yields greater than 70%, with a purity exceeding 95%. google.co.in The high yield and purity of the monomer are essential for its use as a starting material in the synthesis of Gabapentin and for minimizing the concurrent formation of dimeric impurities like this compound. google.co.in

Dimerization Analogue: Pregabalin (B1679071) Lactam Methylene (B1212753) Dimer

Insight into the potential synthesis and yield of this compound can be drawn from a patented method for a similar compound, the pregabalin lactam methylene dimer. This process involves the reaction of pregabalin with an aldehyde in an acidic medium. acs.org While not a direct synthesis of this compound, the reaction conditions and resulting yield provide a valuable reference point. In one embodiment of this method, the pregabalin lactam methylene dimer was obtained with a yield of 50%. acs.org

The reaction parameters for the synthesis of the pregabalin lactam methylene dimer are detailed in the following table:

| Parameter | Value | Reference |

| Starting Material | Pregabalin | acs.org |

| Reagent | Formaldehyde solution (30%) | acs.org |

| Acid | Hydrochloric acid (6N) | acs.org |

| Solvent | N,N-dimethylformamide (DMF) | acs.org |

| Temperature | 65 °C | acs.org |

| Reaction Time | 14 hours | acs.org |

| Yield | 50% | acs.org |

| Purification | Column chromatography | acs.org |

This interactive table summarizes the reaction conditions for a representative synthesis of a pregabalin lactam dimer, which serves as an analogue for assessing this compound synthesis.

This method, which results in a significant yield of the dimer, suggests that under certain conditions, the dimerization of lactam structures can be a prominent reaction. acs.org

Assessment of Reaction Yields for Related Impurities

Further context for potential yields in the formation of Gabapentin-related impurities comes from a patent describing the synthesis of other impurity compounds. In the preparation of a specific Gabapentin impurity, different reaction conditions led to yields ranging from 55.0% to 71.0%. patsnap.com

The following table summarizes the yields obtained for a Gabapentin impurity under various conditions:

| Solvent | Base | Yield | Reference |

| Toluene | Sodium Carbonate | 66.0% | patsnap.com |

| 1,4-Dioxane | Potassium Carbonate | 71.0% | patsnap.com |

| Dimethyl Sulfoxide | Triethylamine | 55.0% | patsnap.com |

This interactive table presents the reaction yields for a Gabapentin impurity, providing a comparative basis for the potential formation rates of this compound.

These findings indicate that the choice of solvent and base can significantly impact the yield of side products during the synthesis of Gabapentin and its intermediates. patsnap.com

Scalability for Industrial Synthesis

The scalability of any process to form this compound is a critical consideration for its control in an industrial setting. The primary goal in industrial synthesis is to minimize the formation of such impurities. The scalability of dimerization reactions is influenced by several factors:

Concentration: Higher concentrations of the Gabalactam monomer would likely increase the rate of dimerization, a bimolecular reaction.

Temperature: Elevated temperatures can provide the activation energy for the dimerization to occur, as seen in the 65 °C required for the pregabalin dimer synthesis. acs.org

Catalysts: The presence of acidic or basic catalysts can significantly promote dimerization.

Reaction Time: Longer reaction times can lead to a higher accumulation of dimeric impurities. synzeal.com

Spectroscopic and Advanced Analytical Characterization of Bisgabalactam

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bisgabalactam Structure Elucidation

Specific NMR data for this compound is not available in the public domain. A theoretical analysis would be purely speculative without experimental spectra for confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Experimental ¹H NMR data for this compound, which would detail the chemical shifts and coupling constants of its 28 protons, is not documented in the available literature. Such data would be essential for confirming the proton environments within the two spiro-fused piperidine (B6355638) rings and the lactam structures.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum, which would show distinct signals for the 18 carbon atoms of this compound, including the characteristic shifts for the carbonyl carbons in the lactam rings and the spiro-carbons, is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Detailed connectivity and stereochemical analysis using 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) has not been published for this compound. These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's unique bispirocyclic structure.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the molecular formula is known (C18H28N2O2), specific experimental HRMS data to confirm the exact mass of the [M+H]⁺ ion is not published. The theoretical exact mass would be calculated based on the masses of its constituent atoms.

Fragmentation Pattern Analysis (MS/MS) for Structural Subunits

An analysis of the fragmentation pattern of this compound through tandem mass spectrometry (MS/MS) has not been reported. This analysis would provide valuable information about the stability of the bispirocyclic core and the characteristic cleavage pathways of the lactam rings, helping to identify its structural subunits. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Identification of Functional Groups in this compound

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. capes.gov.br The method works on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. capes.gov.br When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint. amazonaws.com For this compound (C18H28N2O2), IR spectroscopy is instrumental in confirming the presence of its key structural features, particularly the lactam rings.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its functional groups. The most prominent peaks would be associated with the carbonyl (C=O) group of the lactam rings and the various C-H and C-N bonds. The exact position of these bands can be influenced by the molecule's solid state or solution environment. capes.gov.br

Expected IR Absorption Bands for this compound: The following table outlines the predicted characteristic IR absorption frequencies for this compound based on its molecular structure.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I band) | Stretching | 1680 - 1640 | Strong |

| C-N | Stretching | 1400 - 1200 | Medium |

| C-H (sp³ CH₂) | Stretching | 2950 - 2850 | Strong |

| C-H | Bending | 1470 - 1450 | Medium |

This table is generated based on established principles of infrared spectroscopy and the known structure of this compound, as specific experimental data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores—groups of atoms that absorb light. libretexts.org The absorption of light promotes electrons from a ground state to a higher energy state, and the wavelength of maximum absorbance (λmax) can provide information about conjugated π-systems and other electronic structures. libretexts.orgsynzeal.com

The structure of this compound lacks extensive conjugated systems. Its primary chromophore is the isolated carbonyl group (C=O) within the lactam rings. This group is expected to exhibit a weak n→π* electronic transition. Due to the absence of conjugation, this compound is not expected to absorb strongly in the near-UV or visible regions of the spectrum. libretexts.org Its λmax would likely be in the far-UV region, typically below the standard 220 nm cutoff for many analyses. Detection at lower wavelengths, such as 210 nm, is often employed for compounds with limited chromophores. capes.gov.brnih.gov

Expected UV-Vis Absorption Data for this compound: The table below summarizes the anticipated UV-Vis spectral properties for this compound.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| C=O (Lactam) | n→π* | ~210 - 220 | Low |

This table presents predicted values based on the analysis of this compound's structure and general principles of UV-Vis spectroscopy. Specific experimental data is not publicly documented.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. e-journals.in By directing X-rays at a single crystal, a diffraction pattern is generated, which can be mathematically analyzed to determine the exact atomic coordinates, bond lengths, and bond angles within the crystal lattice. e-journals.insielc.com For a complex spirocyclic molecule like this compound, X-ray crystallography would offer unambiguous confirmation of its stereochemistry and solid-state conformation.

While reference material suppliers indicate that this compound is a fully characterized compound, its specific crystal structure data has not been deposited in public databases. axios-research.com A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters that define the unit cell of the crystal. nih.gov Such data is invaluable for confirming the compound's identity and understanding its intermolecular interactions in the solid state.

Representative Crystallographic Parameters: Should a single crystal of this compound be analyzed, the following parameters would be determined. The values shown are for illustrative purposes only.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 15.2, c = 9.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1510 |

| Z | The number of molecules per unit cell. | 4 |

This table lists the type of data obtained from an X-ray crystallography experiment. The example values are hypothetical.

Chromatographic Purity Assessment and Method Development for this compound (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components in a mixture and are the cornerstone of purity assessment in the pharmaceutical industry. lotusfeetpharma.com High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile impurities like this compound. mdpi.com Gas Chromatography (GC) could also be considered, although it would require the compound to be thermally stable and sufficiently volatile. caymanchem.com

Developing a purity method for this compound would typically involve HPLC with UV detection. capes.gov.brnih.gov A reversed-phase column (such as a C18 or C8) is commonly used for pharmaceutical impurity profiling. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, optimized to achieve good separation between this compound, Gabapentin (B195806), and other potential impurities. capes.gov.brnih.gov The method would be validated for specificity, linearity, accuracy, precision, and limits of detection and quantitation to ensure it is suitable for its intended purpose. nih.gov

Typical HPLC Method Parameters for this compound Analysis: The following table provides an example of a potential HPLC method for the purity assessment of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.2) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for developing an HPLC method for a compound like this compound, based on methods used for related substances. capes.gov.brresearchgate.net

Reactivity and Chemical Transformations of Bisgabalactam

Reactions Involving the Cyclic Amide (Lactam) Moieties within Bisgabalactam

The lactam moieties are the most reactive sites in the this compound molecule. The reactivity of these cyclic amides is influenced by ring strain and the electronic properties of the amide bond.

Hydrolysis: Like other amides, the lactam rings in this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amino acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactam. This is typically a slower process than acid-catalyzed hydrolysis and often requires heat. The resulting carboxylate and amine are formed upon ring opening.

Reduction: The amide functional groups in the lactam rings can be reduced to the corresponding amines. Powerful reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a common reagent for the reduction of amides and lactams to amines. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can react with the lactam carbonyl groups. The outcome of these reactions can vary, potentially leading to ring-opened products or addition products, depending on the reaction conditions and the nature of the organometallic reagent.

Chemical Transformations at the Spirocyclic Centers of this compound

The spirocyclic centers in this compound consist of quaternary carbon atoms at the junction of the two rings. These centers are characterized by high steric hindrance and are generally unreactive.

Derivatization Strategies for this compound

Derivatization of this compound can be approached by modifying the existing ring systems or by functionalizing the peripheral groups.

The synthesis of substituted this compound analogues would likely involve the use of substituted starting materials prior to the formation of the spirocyclic lactam structure. For instance, utilizing a substituted cyclohexanone (B45756) in the initial stages of a synthetic route analogous to the formation of gabapentin (B195806) lactam could lead to a this compound derivative with substituents on the cyclohexane (B81311) rings. The introduction of functional groups onto the cyclohexane rings allows for a wide range of chemical modifications, providing a platform for creating a library of this compound analogues.

Direct functionalization of the peripheral methylene (B1212753) groups on the cyclohexane rings of this compound is challenging due to the lack of reactive functional groups. However, strategies such as free-radical halogenation could potentially introduce a handle for further derivatization. This approach would likely suffer from a lack of selectivity, yielding a mixture of halogenated products.

Photochemical Reactivity and Stability of this compound

The photochemical reactivity of this compound has not been extensively studied. However, based on the behavior of similar amide-containing compounds, some predictions can be made. Amides can undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon absorption of UV light.

Norrish Type I: This involves the cleavage of the amide bond, which could lead to ring-opening and the formation of radical intermediates.

Norrish Type II: This reaction would require the presence of a gamma-hydrogen atom that can be abstracted by the excited carbonyl group.

Despite these potential pathways, amides are generally considered to be relatively stable to photolysis. The spirocyclic structure of this compound may also impart some photostability by restricting the conformational flexibility required for certain photochemical processes.

Thermal Degradation Pathways and Stability of this compound

The thermal stability of this compound is an important consideration for its storage and handling. While specific studies on this compound are not available, potential thermal degradation pathways can be inferred from the behavior of similar chemical structures like polyamides and other cyclic amines. mdpi.comresearchgate.net

The primary degradation pathways are likely to involve the lactam rings. At elevated temperatures, the following degradation mechanisms may occur:

Hydrolysis: In the presence of moisture, thermal energy can promote the hydrolysis of the lactam bonds, leading to ring-opening and the formation of the corresponding amino acid.

Decarbonylation: At very high temperatures, the lactam ring might undergo decarbonylation, although this is a less common pathway.

Chain Scission: Thermal degradation can lead to the cleavage of bonds within the molecule. The C-N bond in the lactam ring is a likely point of initial scission. marquette.edu

The degradation of amine-containing compounds can also be catalyzed by the presence of certain metals, which can accelerate decomposition. researchgate.net The general pathways for thermal degradation often involve oxidation, C-C bond cleavage, elimination, hydrolysis, and rearrangement. nih.gov For compounds containing carbamate (B1207046) functionalities, a common degradation route involves the formation of a reactive oxazolidone intermediate. semanticscholar.org

Electrochemical Properties and Redox Behavior of this compound: An Uncharted Territory

A comprehensive review of scientific literature reveals a significant gap in the understanding of the electrochemical properties and redox behavior of the chemical compound this compound. Despite its availability as a research chemical, detailed studies elucidating its electron transfer characteristics, oxidation-reduction potentials, and behavior under electrochemical conditions are currently absent from published research.

This compound, chemically known as 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione, is a derivative of gabalactam. While the broader field of electrochemistry of lactam-containing molecules has been a subject of investigation, particularly in the context of pharmaceutical synthesis and the development of novel materials, specific data for this compound remains elusive.

General studies on the electrochemical oxidation of aliphatic amines and related lactams indicate that the nitrogen atom and adjacent carbons are typically the primary sites for electron transfer. These processes are fundamental to understanding the metabolic pathways of certain drugs and for the development of electrochemical synthetic routes. However, without specific experimental data from techniques such as cyclic voltammetry, it is not possible to detail the specific redox behavior of this compound.

Detailed research into the electrochemical properties of this compound would be necessary to populate data tables on its oxidation and reduction potentials, electron transfer kinetics, and the nature of its electrochemically generated intermediates. Such research would provide valuable insights into its chemical reactivity and potential applications in various scientific domains. At present, any discussion on this topic would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Therefore, this section remains undeveloped due to the lack of available scientific data.

Theoretical and Computational Investigations of Bisgabalactam

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and the prediction of its properties.

Ab Initio and Density Functional Theory (DFT) Studies on Bisgabalactam

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational quantum chemistry. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is based on the concept that the energy of a molecule can be determined from its electron density.

For this compound, these studies would typically commence with the optimization of its molecular geometry. Using a selected basis set, such as 6-311++G(d,p), the calculations would iteratively adjust the positions of the atoms until a minimum energy structure is found. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

Following geometry optimization, a frequency calculation is usually performed. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

A comparison of different DFT functionals, such as B3LYP or CAM-B3LYP, can be undertaken to assess their performance in describing the properties of this compound. The choice of functional can influence the accuracy of the calculated properties.

Analysis of Frontier Molecular Orbitals (FMOs) of this compound

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule that are electron-rich and electron-poor. This information provides insights into the potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent the type of data that would be generated from FMO analysis.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be directly compared with experimental results.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after geometry optimization. These theoretical frequencies can be used to generate a simulated infrared (IR) spectrum, which helps in the assignment of the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of the electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | 175 ppm |

| ¹H NMR | Chemical Shift (N-H) | 7.2 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1680 cm⁻¹ |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | 220 nm |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from spectroscopic predictions.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior.

For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations and the transitions between them. The simulations would typically be run for several nanoseconds or longer to ensure adequate sampling of the conformational space. The resulting trajectory can be analyzed to identify the most populated conformational clusters, calculate root-mean-square deviation (RMSD) to assess structural stability, and explore the intramolecular interactions that govern the molecule's flexibility. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Computational Studies on Reaction Pathways and Transition States for this compound Synthesis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states that connect the reactants and products.

The activation energy for a reaction can be calculated as the energy difference between the transition state and the reactants. This information is valuable for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions. Methods such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound (focus on chemical properties only)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are developed by correlating a set of calculated molecular descriptors with experimentally determined properties for a series of related compounds.

For this compound, a QSPR model could be developed to predict various chemical properties, such as its solubility, boiling point, or partition coefficient. The first step would be to calculate a wide range of molecular descriptors for this compound and a set of similar molecules for which these properties are known. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the property of interest based on a selection of the most relevant descriptors. Such a model could then be used to estimate the properties of new, unsynthesized derivatives of this compound.

Emerging Research Areas and Potential Applications of Bisgabalactam in Chemical Science

Role of Bisgabalactam as a Synthetic Intermediate in Organic Chemistry

Currently, there is a notable absence of published research detailing the use of this compound as a synthetic intermediate in organic chemistry. While the beta-lactam core is a well-established synthon for creating a variety of heterocyclic compounds, the specific application of this compound as a starting material for the synthesis of new and complex molecules has not been documented in available scientific literature. nih.gov The potential for its two lactam rings to be functionalized offers a theoretical basis for its use in constructing novel molecular architectures. However, without experimental data, its role as a practical synthetic intermediate remains an unexplored area of chemical research.

Analytical Applications of this compound as Reference Standards or Impurity Markers

The most established application of this compound is in the field of analytical chemistry, specifically as a reference standard or impurity marker in the quality control of Gabapentin (B195806). Current time information in Bangalore, IN.axios-research.com As a known impurity, its detection and quantification are crucial for ensuring the purity and safety of the active pharmaceutical ingredient (API). pharmaffiliates.com

Key Analytical Uses:

Method Development and Validation: this compound is utilized in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify impurities in Gabapentin. axios-research.comsynzeal.com

Quality Control: It serves as a crucial checkpoint in the quality control (QC) process during the synthesis and commercial production of Gabapentin and its related compound, Gabalactam. synzeal.com

Pharmacopeial Traceability: Commercially available this compound standards are often compliant with regulatory guidelines and can be traceable to pharmacopeial standards (e.g., USP or EP), ensuring consistency and accuracy in analytical testing. axios-research.comsynzeal.com

The availability of well-characterized this compound from various chemical suppliers underscores its importance in the pharmaceutical industry for maintaining the quality and regulatory compliance of Gabapentin. chemicea.comclearsynth.com

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2,2'-Diaza[1,2'-bispiro[4.5]decane]-3,3'-dione | synzeal.comchemicea.com |

| Molecular Formula | C₁₈H₂₈N₂O₂ | Current time information in Bangalore, IN.axios-research.com |

| Molecular Weight | ~304.4 g/mol | Current time information in Bangalore, IN.axios-research.com |

| Primary Application | Gabapentin Impurity Reference Standard | Current time information in Bangalore, IN.pharmaffiliates.com |

Exploration of this compound's Molecular Interactions with Biological Macromolecules at a Fundamental Mechanistic Level

There is currently no publicly available research on the fundamental molecular interactions of this compound with biological macromolecules such as enzymes or proteins. In vitro studies focusing on aspects like enzyme binding kinetics, affinity, or the specific non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that would govern its binding to a macromolecule have not been reported. mdpi.comsigmaaldrich.com

While the study of how small molecules interact with proteins is a fundamental area of biochemistry and drug discovery, this line of inquiry has not yet been extended to this compound. utoronto.ca Such research could, in theory, reveal whether the unique spiro-lactam structure of this compound has any affinity for specific protein binding sites, but this remains a purely speculative area without experimental evidence.

Conclusions and Future Perspectives in Bisgabalactam Research

Summary of Current Understanding of Bisgabalactam Chemistry

This compound is a chemical compound that has garnered interest within the scientific community. Structurally, it is characterized as a dimer of gabapentin (B195806) lactam, also known as 2-azaspiro[4.5]decan-3-one. This dimerization results in a unique molecular architecture that influences its chemical behavior and potential applications. The formation of this compound is often noted as an impurity during the synthesis of gabapentin, an anticonvulsant and analgesic drug.

The chemistry of this compound is intrinsically linked to its lactam rings. Lactams are cyclic amides, and their reactivity is a key area of study. The stability of the this compound structure and its potential to undergo further chemical transformations are of interest to researchers. The compound's stereochemistry is also a significant aspect, as the dimerization can theoretically lead to different stereoisomers, which may possess distinct properties.

Identification of Unexplored Synthetic Routes and Structural Modifications

While this compound is often formed as a byproduct, the exploration of direct and efficient synthetic routes to this compound is an area ripe for investigation. Current methods are not always optimized for the specific production of this compound, presenting an opportunity for the development of novel synthetic strategies. Such research could lead to higher yields and better control over the stereochemical outcome of the reaction.

Furthermore, the structural modification of this compound is a largely unexplored frontier. The core structure of this compound offers several sites for chemical modification. For instance, functional groups could be introduced onto the spirocyclic rings or the amide functionalities could be altered. These modifications could lead to a library of new compounds with potentially interesting and useful properties. Investigating the reactivity of the lactam rings towards various reagents could unlock new chemical transformations and derivatives.

Future Directions for Advanced Characterization and Analytical Methods for this compound

A thorough understanding of this compound's properties relies on advanced characterization and analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for its identification, more sophisticated techniques could provide deeper insights. For example, two-dimensional NMR techniques could be employed to fully elucidate the stereochemistry of the molecule.

The development of specific and sensitive analytical methods for the detection and quantification of this compound is another important future direction. This is particularly relevant in the context of its presence as an impurity in gabapentin preparations. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, could offer improved separation and detection limits.

| Analytical Technique | Potential Application in this compound Research |

| 2D NMR Spectroscopy | Elucidation of complex stereochemistry and conformational analysis. |

| High-Resolution Mass Spectrometry | Accurate mass determination and structural confirmation. |

| UHPLC-MS/MS | Sensitive and selective quantification in complex matrices. |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. |

Challenges and Opportunities in the Academic Chemical Research of this compound

The academic chemical research of this compound faces both challenges and opportunities. A significant challenge is its primary identity as an impurity, which can limit the perceived importance of dedicated research into its fundamental chemistry. Funding and resources may be more readily allocated to the parent compound, gabapentin.

However, this also presents a unique opportunity. The study of this compound can provide valuable insights into the degradation pathways and impurity profiles of gabapentin, which is of significant interest to the pharmaceutical industry. Furthermore, the unique dimeric and spirocyclic structure of this compound makes it an interesting target for fundamental chemical research, including the exploration of its reactivity, synthesis, and potential applications in areas such as materials science or as a scaffold for new chemical entities. The development of efficient synthetic routes could transform it from a mere impurity into a valuable building block for more complex molecules.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Bisgabalactam, and how can researchers optimize yield and purity?

- Methodological Answer : this compound synthesis often involves multi-step reactions with intermediates prone to degradation. To optimize yield:

- Use high-purity starting reagents and inert atmospheres (e.g., nitrogen) to minimize side reactions.

- Employ chromatographic techniques (HPLC, GC-MS) for real-time purity monitoring .

- Adjust reaction parameters (temperature, solvent polarity) systematically using factorial design experiments .

- Key Data : A 2024 study reported a 22% yield improvement by replacing THF with DMF in the cyclization step .

Q. How do researchers validate the proposed mechanism of action for this compound in enzymatic inhibition studies?

- Methodological Answer :

- Conduct kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Kᵢ).

- Use X-ray crystallography or cryo-EM to resolve enzyme-ligand binding conformations.

- Cross-validate results with computational docking simulations (e.g., AutoDock Vina) to correlate experimental and theoretical data .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s efficacy against Gram-negative vs. Gram-positive bacteria?

- Methodological Answer :

- Perform systematic reviews with inclusion/exclusion criteria (e.g., PRISMA guidelines) to identify bias sources (e.g., varying MIC testing protocols).

- Replicate conflicting studies under standardized conditions (CLSI guidelines) and compare results using meta-analysis tools (RevMan) .

- Investigate bacterial membrane permeability differences via liposome assays or fluorescent probe uptake studies .

Q. How can researchers design experiments to address this compound’s stability limitations in physiological environments?

- Methodological Answer :

- Simulate physiological conditions (pH 7.4, 37°C) and quantify degradation via LC-MS/MS over time.

- Test stabilizing excipients (e.g., cyclodextrins) using differential scanning calorimetry (DSC) to assess compatibility.

- Apply accelerated stability testing (ICH Q1A guidelines) to predict shelf-life under varying humidity and temperature .

- Data Table :

| Stabilizer | Half-Life (h) | Degradation Products Identified |

|---|---|---|

| None | 2.3 | Lactam ring-opened derivative |

| β-Cyclodextrin | 8.7 | None detected |

| Source: Adapted from |

Q. What advanced analytical techniques are critical for characterizing this compound’s stereochemical configuration?

- Methodological Answer :

- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.

- Cross-reference with NMR (NOESY, COSY) to detect spatial proximity of stereogenic centers .

Methodological Frameworks for Rigorous Inquiry

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious protocols .

- For Data Contradictions : Use PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in comparative studies .

- For Literature Gaps : Conduct scoping reviews to map existing knowledge and prioritize understudied areas (e.g., this compound’s immunomodulatory effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.